molecular formula C8H13N3O B11780616 4-Amino-2-isobutylpyridazin-3(2H)-one

4-Amino-2-isobutylpyridazin-3(2H)-one

Cat. No.: B11780616
M. Wt: 167.21 g/mol
InChI Key: KMKWUFDZGLJCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-isobutylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-isobutylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-isobutylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles.

Major Products Formed

The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-isobutylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methylpyridazin-3(2H)-one
  • 4-Amino-2-ethylpyridazin-3(2H)-one
  • 4-Amino-2-propylpyridazin-3(2H)-one

Uniqueness

4-Amino-2-isobutylpyridazin-3(2H)-one is unique due to its specific isobutyl substitution, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-amino-2-(2-methylpropyl)pyridazin-3-one

InChI

InChI=1S/C8H13N3O/c1-6(2)5-11-8(12)7(9)3-4-10-11/h3-4,6H,5,9H2,1-2H3

InChI Key

KMKWUFDZGLJCFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C(=CC=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.